N-Methyl-1-(thiazol-4-yl)methanamine

Catalog No.
S741498
CAS No.
120739-94-8
M.F
C5H8N2S
M. Wt
128.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1-(thiazol-4-yl)methanamine

CAS Number

120739-94-8

Product Name

N-Methyl-1-(thiazol-4-yl)methanamine

IUPAC Name

N-methyl-1-(1,3-thiazol-4-yl)methanamine

Molecular Formula

C5H8N2S

Molecular Weight

128.2 g/mol

InChI

InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3

InChI Key

AIUGQZIAOAZYCW-UHFFFAOYSA-N

SMILES

CNCC1=CSC=N1

Canonical SMILES

CNCC1=CSC=N1

N-Methyl-1-(thiazol-4-yl)methanamine (CAS: 120739-94-8) is a key secondary amine intermediate used in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its structure is central to its function as a building block for 3C-like protease inhibitors, most notably as a precursor to Nirmatrelvir, the active component in Paxlovid. [REFS-1, REFS-2] The primary procurement value of this compound lies in its direct utility in large-scale, process-driven synthesis campaigns where efficiency, purity, and predictable reaction kinetics are critical manufacturing parameters. [3]

Research Fit

1
Application-specific workflow fit requires review
2
Selection should consider method compatibility and assay context

Substituting this free base with its hydrochloride (HCl) salt or the corresponding primary amine, 1-(thiazol-4-yl)methanamine, is often unviable in optimized manufacturing workflows. The HCl salt form necessitates the addition of a stoichiometric amount of base to liberate the free amine prior to reaction, complicating process control, increasing raw material costs, and generating salt byproducts that burden purification steps. [1] Starting with the primary amine introduces an additional N-methylation step, which carries the risk of over-methylation to form tertiary amine impurities, thereby compromising the final product's purity profile and requiring additional analytical and purification resources. [2]

Substitution Risk

RiskSimilar CAS products may differ in purity grade or salt form, affecting solubility and activity
RiskLot-to-lot consistency may influence reproducibility; independent validation recommended

Streamlined Amide Coupling: No Base Required

In large-scale amide coupling reactions, such as those used in the synthesis of Nirmatrelvir, the N-Methyl-1-(thiazol-4-yl)methanamine free base is used directly. [1] In contrast, using the hydrochloride salt would require the addition of at least one full equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the salt and enable the coupling reaction. This addition complicates the reaction stoichiometry and introduces a significant salt load (e.g., DIPEA-HCl) that must be removed during workup, potentially lowering the isolated yield and increasing waste streams. [2]

Evidence DimensionRequired Stoichiometric Base for Amide Coupling
Target Compound Data0 equivalents
Comparator Or BaselineN-Methyl-1-(thiazol-4-yl)methanamine HCl: ≥1.0 equivalent of external base required
Quantified DifferenceAvoids addition of ≥1.0 equivalent of base and corresponding salt byproduct
ConditionsStandard peptide or amide coupling conditions (e.g., using HATU, EDCI, or T3P coupling agents).

This simplifies the manufacturing process, reduces raw material costs, and minimizes downstream purification challenges, directly impacting process efficiency and cost-effectiveness.

Enhanced Solubility in Aprotic Solvents

Amine free bases exhibit significantly higher solubility in common aprotic organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate compared to their highly polar hydrochloride salts. [1] The established commercial synthesis for Nirmatrelvir specifies THF as the solvent for the key amide coupling step involving this intermediate, a choice that aligns with the solubility profile of the free base to ensure a homogeneous reaction mixture and predictable kinetics. [2] Using the less soluble HCl salt could lead to slurry-to-slurry reactions, which often suffer from slower reaction rates and reproducibility issues on a large scale.

Evidence DimensionSolubility in Aprotic Solvents (e.g., THF, DCM)
Target Compound DataGenerally high / miscible
Comparator Or BaselineN-Methyl-1-(thiazol-4-yl)methanamine HCl: Generally low to very low
Quantified DifferenceQualitatively higher solubility, enabling homogeneous reaction conditions.
ConditionsStandard process chemistry reaction conditions at ambient or elevated temperatures.

Selecting the free base ensures compatibility with established, efficient solvent systems, preventing costly process re-development and ensuring batch-to-batch consistency in manufacturing.

Improved Impurity Profile: No N-Methylation

Procuring the N-methylated amine directly circumvents an in-house methylation reaction starting from 1-(thiazol-4-yl)methanamine. Such methylation steps (e.g., using formaldehyde/formic acid or methyl iodide) carry an inherent risk of over-methylation, leading to the formation of the N,N-dimethyl tertiary amine impurity. This impurity can be difficult to separate from the desired product, requiring extensive purification and potentially impacting the final API quality. By starting with the target compound, this synthetic step and its associated impurity risk are completely avoided.

Evidence DimensionPotential for N,N-dimethyl impurity formation
Target Compound Data0% (risk is eliminated)
Comparator Or Baseline1-(Thiazol-4-yl)methanamine (requires methylation): Risk of forming N,N-dimethyl-1-(thiazol-4-yl)methanamine impurity.
Quantified DifferenceEliminates a key impurity-generating step from the synthesis workflow.
ConditionsTypical N-methylation reaction conditions used in process chemistry.

This ensures a cleaner, more predictable impurity profile for subsequent synthetic steps, simplifying quality control and reducing the purification burden in a GMP environment.

Evidence Figures

Large-Scale Nirmatrelvir Synthesis

This compound is the designated, process-validated precursor for the industrial-scale synthesis of Nirmatrelvir. [1] Its use is critical in workflows where process efficiency, cost control, and adherence to the established regulatory filing are paramount, as it avoids the complications of using a salt form or a different precursor. [2]

Amide Synthesis in Aprotic Media

For any multi-step synthesis requiring an amide bond formation in common aprotic solvents like THF or DCM, this free base is the logical choice. Its high solubility ensures homogeneous reaction conditions, which is a key factor for achieving reproducible kinetics and high conversion rates, directly benefiting from the evidence on solvent compatibility.

High-Purity GMP Synthesis

In research or manufacturing programs where impurity control is a primary concern, procuring this compound directly is the superior strategy. It eliminates the synthetic step of N-methylation, thereby removing the risk of over-methylation and the formation of hard-to-remove tertiary amine impurities, ensuring a cleaner product stream.

Application Fit

Application
Selection Property
Validation Focus
General research
Assay compatibility and purity profile
Endpoint specificity and lot documentation

XLogP3

0.4

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